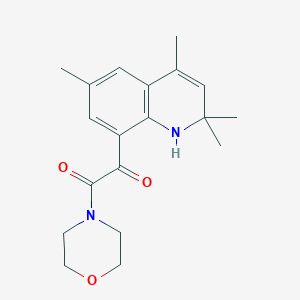

2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone

CAS No.:

Cat. No.: VC13653572

Molecular Formula: C19H24N2O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N2O3 |

|---|---|

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 1-morpholin-4-yl-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |

| Standard InChI | InChI=1S/C19H24N2O3/c1-12-9-14-13(2)11-19(3,4)20-16(14)15(10-12)17(22)18(23)21-5-7-24-8-6-21/h9-11,20H,5-8H2,1-4H3 |

| Standard InChI Key | CSAWMXPHPJFRGY-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCOCC3)NC(C=C2C)(C)C |

| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCOCC3)NC(C=C2C)(C)C |

Introduction

Overview of 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone

2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic compound notable for its complex structure that integrates a morpholine ring and a quinoline derivative. This compound is identified by the chemical formula and has a molecular weight of approximately 314.4 g/mol. The presence of nitrogen atoms in its structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone typically involves multi-step organic reactions. These may include:

-

Formation of the morpholine ring.

-

Introduction of the quinoline moiety.

-

Coupling reactions to achieve the final structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound.

Biological Activity and Applications

Research indicates that compounds containing morpholine and quinoline moieties exhibit diverse biological activities. Specifically, 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone has been studied for:

-

Antimicrobial properties.

-

Anticancer potential.

These activities are attributed to its ability to interact with various biological macromolecules.

Interaction Studies

Understanding how 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone interacts with biological targets is crucial for elucidating its mechanism of action. Studies often focus on:

-

Binding affinity to enzymes or receptors.

This knowledge can guide further development and optimization of the compound for therapeutic applications.

Structural Comparisons with Similar Compounds

Several compounds share structural similarities with 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethanone. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Morpholinophenol | Contains a morpholine and phenolic group | Known for neuroprotective effects |

| 4-Morpholinoaniline | Morpholine attached to an aniline | Exhibits anti-cancer properties |

| 8-Hydroxyquinoline | Hydroxy group on quinoline | Used as a chelating agent in metal ion detection |

These comparisons highlight the versatility of morpholine and quinoline derivatives in medicinal chemistry while emphasizing the unique structural features of 2-Morpholin-4-yl-2-oxo-1-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-y)ethanone that may contribute to its distinct biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume